NSC405640

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Diphenyltin dichloride is a white crystalline solid []. It is a synthetic compound, not found naturally, and has limited commercial applications. However, it serves as a precursor for other organotin compounds used in scientific research [].

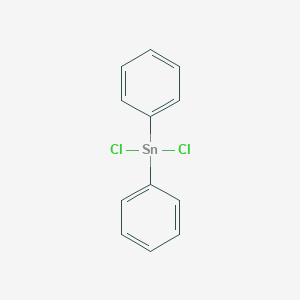

Molecular Structure Analysis

The molecule consists of a central tin (Sn) atom bonded to two chlorine (Cl) atoms and two phenyl (C6H5) groups. The tin atom adopts a distorted tetrahedral geometry with the two phenyl groups occupying adjacent positions for steric hindrance reasons []. This structure makes the molecule somewhat non-polar, explaining its limited solubility in water.

Chemical Reactions Analysis

Synthesis

Diphenyltin dichloride can be synthesized by reacting diphenyltin with chlorine gas:

(C6H5)2Sn + Cl2 -> (C6H5)2SnCl2 []

This reaction is a classic example of a halogenation reaction, where a halogen atom (chlorine in this case) replaces a hydrogen atom on the organic molecule.

Decomposition

Diphenyltin dichloride decomposes upon heating, releasing volatile organotin chlorides []. The exact nature of the products depends on the temperature and reaction conditions.

Other Reactions

Physical and Chemical Properties

Diphenyltin dichloride is a suspected endocrine disruptor and may cause reproductive and developmental problems. It is also classified as a hazardous material due to its:

- Acute Toxicity: Exposure can cause irritation to skin, eyes, and respiratory system [].

- Chronic Toxicity: Potential for long-term health effects upon repeated exposure [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirator when handling the compound.

- Work in a well-ventilated fume hood.

- Wash hands thoroughly after handling.

- Dispose of waste according to proper hazardous waste disposal regulations.

- Hydrolysis: In the presence of water, diphenyltin dichloride can hydrolyze to form diphenyltin oxide and hydrochloric acid.

- Exchange Reactions: It can react with organotin compounds, such as dialkyltin dichlorides or phenyltin hydrides, resulting in the formation of new organotin derivatives. For example, diphenyltin dihydride reacts with dialkyltin dichloride to yield organotin chloride hydride alongside diphenyltin .

- Ligand Coordination: Diphenyltin dichloride can coordinate with various ligands, leading to the formation of stable complexes that exhibit unique properties and biological activities .

Diphenyltin dichloride exhibits notable biological activity, particularly cytotoxic effects against various cancer cell lines. Studies have shown that it interacts with biomolecules such as DNA and proteins, influencing cellular processes. Its cytotoxicity has been attributed to its ability to bind to cellular components, leading to disruption of normal cellular functions and induction of apoptosis in tumor cells . Additionally, it has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains.

Several methods are available for synthesizing diphenyltin dichloride:

- Direct Synthesis: It can be synthesized by reacting tin(IV) chloride with phenylmagnesium bromide in a controlled environment.

- Chlorination of Diphenyltin Dihydride: Another method involves chlorinating diphenyltin dihydride using chlorine gas or other chlorinating agents, which results in the formation of diphenyltin dichloride .

- Complex Formation: Diphenyltin dichloride can also be prepared through complexation reactions involving other tin compounds and suitable ligands.

Diphenyltin dichloride has various applications across different fields:

- Catalyst in Organic Synthesis: It is used as a catalyst in several organic reactions, particularly in polymerization processes and the synthesis of organotin compounds.

- Antimicrobial Agent: Due to its biological activity, it is employed in formulations aimed at controlling microbial growth.

- Stabilizer in Plastics: It serves as a stabilizer for polyvinyl chloride (PVC) and other polymers, enhancing their thermal stability and processing characteristics .

Research on diphenyltin dichloride has focused on its interactions with biological molecules. Notably:

- DNA Binding Studies: Investigations have shown that diphenyltin dichloride can bind to DNA, potentially leading to alterations in genetic material and impacting cell proliferation.

- Protein Interaction: Studies have also indicated that it interacts with serum albumins, which may influence drug delivery and bioavailability .

Diphenyltin dichloride shares similarities with several other organotin compounds. Below are some comparable compounds along with their unique features:

| Compound | Formula | Unique Features |

|---|---|---|

| Monobutyltin oxide | CHOSn | Used as a biocide; less cytotoxic than diphenyltin. |

| Tributyltin chloride | CHClSn | Known for its antifouling properties; highly toxic. |

| Dibutyltin dichloride | CHClSn | Used as a stabilizer; less reactive than diphenyltin. |

| Triphenyltin hydroxide | CHOSn | Exhibits different biological activity; used as a fungicide. |

Diphenyltin dichloride is unique due to its specific cytotoxicity profile and its ability to form stable complexes with various ligands, which are not as prevalent in other similar compounds. Its applications in both industrial and biological contexts highlight its versatility compared to others within the organotin family.

Diphenyltin dichloride belongs to the broader field of organotin chemistry, which began with Edward Frankland's discovery of diethyltin diiodide ((CH₃CH₂)₂SnI₂) in 1849. The field expanded significantly during the 1900s, particularly after the discovery of Grignard reagents, which facilitated the formation of tin-carbon bonds essential for synthesizing compounds like diphenyltin dichloride. As part of the diorganotin family (R₂SnX₂), this compound represents an important class of tin-containing organometallics that have found diverse applications across multiple sectors.

Academic and Industrial Significance

In academic research, diphenyltin dichloride serves as a key reagent for synthesizing complex macrocyclic compounds, studying biological activities including trypanocidal properties, and exploring novel chemical transformations. The compound's unique reactivity profile makes it valuable for developing new synthetic methodologies and materials with specialized properties.

Classical Synthetic Methods and Reagents

Diphenyltin dichloride represents a significant member of the organotin family, with its synthesis following well-established methodologies that have been refined over decades of research. The classical approach to synthesizing diphenyltin dichloride involves the reaction of Grignard reagents with tin halides, specifically utilizing phenylmagnesium bromide and tin tetrachloride [1]. This fundamental synthetic route capitalizes on the nucleophilic character of organometallic reagents to form carbon-tin bonds.

The most widely employed synthetic pathway begins with the preparation of tetraphenyltin through the reaction of four equivalents of phenylmagnesium bromide with tin tetrachloride [1]. Following this initial step, the redistribution reaction, also known as the Kocheshkov comproportionation, becomes the key transformation for producing diphenyltin dichloride [1] [2]. This redistribution process involves the reaction of tetraphenyltin with tin tetrachloride according to the stoichiometric relationship: one equivalent of tetraphenyltin reacts with one equivalent of tin tetrachloride to yield two equivalents of diphenyltin dichloride [2].

The redistribution methodology offers several advantages over direct synthetic approaches, including improved control over product distribution and enhanced yields [2]. Research has demonstrated that this reaction proceeds efficiently under mild conditions, often requiring temperatures between 20-50 degrees Celsius, although higher temperatures up to 100 degrees Celsius may be employed to achieve complete conversion [2]. The reaction typically requires one hour for adequate completion, though less soluble reactants may necessitate extended reaction periods to ensure essentially complete redistribution [2].

Alternative synthetic routes have been explored to expand the accessibility of diphenyltin dichloride synthesis. Patent literature describes methods utilizing sodium, chlorobenzene, and tin tetrachloride as starting materials, offering advantages including lower raw material costs and reduced environmental impact compared to traditional Grignard-based approaches [3]. These alternative methodologies demonstrate the ongoing evolution of synthetic strategies aimed at improving efficiency and reducing the complexity of organotin synthesis.

The choice of solvent systems plays a crucial role in determining reaction outcomes and product purity. Dimethyl sulfoxide has proven particularly effective as a reaction medium, facilitating the formation of stable, crystalline complexes with high purity [2]. The incorporation of sulfoxide complexes serves dual purposes: enhancing product stability and providing a convenient method for handling and storing organotin halides [2].

| Synthetic Method | Starting Materials | Temperature Range | Typical Yield | Reference |

|---|---|---|---|---|

| Grignard Route | Phenylmagnesium bromide, Tin tetrachloride | 20-50°C | >90% | [1] [2] |

| Redistribution | Tetraphenyltin, Tin tetrachloride | 20-100°C | >90% | [2] |

| Alternative Route | Sodium, Chlorobenzene, Tin tetrachloride | Variable | 85-95% | [3] |

Coordination Chemistry and Ligand Design

The coordination chemistry of diphenyltin dichloride exhibits remarkable diversity, with the compound demonstrating the ability to form complexes with a wide range of ligand systems. The fundamental coordination behavior of diphenyltin dichloride centers on the Lewis acidic character of the tin center, which readily accepts electron pairs from donor atoms to expand its coordination sphere beyond the basic tetrahedral geometry [4] [5].

Bioligand coordination represents a particularly well-studied area within diphenyltin chemistry. Systematic investigations have revealed that diphenyltin dichloride forms stable complexes with amino acids, peptides, and other biologically relevant molecules through multiple coordination modes [4] [5]. The interaction with amino acids such as glycine, proline, methionine, and serine demonstrates the compound's affinity for nitrogen and oxygen donor atoms [4]. These studies have established formation constants and characterized the stepwise formation of complexes in solution using potentiometric techniques [4].

The coordination behavior with peptides reveals additional complexity, with diphenyltin dichloride capable of coordinating through amino and carbonyl groups [4]. Upon deprotonation of amide groups, coordination sites can switch from carbonyl oxygen to amide nitrogen, illustrating the dynamic nature of coordination in these systems [4]. Research has shown that the bulky phenyl groups on tin may hinder certain structural changes, preventing the formation of species that involve coordination center switching from carbonyl oxygen to amide nitrogen [4].

Nitrogen-containing heterocyclic ligands have proven particularly effective in forming stable diphenyltin complexes. Studies with pyrazine demonstrate the formation of polymeric structures with alternating five-coordinate and six-coordinate tin centers [6] [7]. The resulting adducts exhibit abnormally long tin-nitrogen bond lengths, ranging from 2.683 to 2.961 angstroms, indicating weak but significant coordination interactions [6] [7]. These extended bond distances reflect the challenging balance between steric constraints imposed by the phenyl groups and the electronic requirements for coordination bond formation.

Dithiocarbamate ligands represent another important class of coordinating species for diphenyltin dichloride. These sulfur-containing ligands typically coordinate in a bidentate fashion through both sulfur atoms, forming five-membered chelate rings [8] [9]. The coordination mode has been confirmed through various spectroscopic techniques, with infrared spectroscopy revealing characteristic shifts in carbon-nitrogen and carbon-sulfur stretching frequencies upon coordination [8]. Nuclear magnetic resonance studies further support the proposed coordination structures, with carbon-13 nuclear magnetic resonance showing diagnostic peaks around 198-200 parts per million corresponding to the coordinated dithiocarbamate group [8].

The versatility of diphenyltin dichloride in coordination chemistry extends to carboxylate ligands, where the compound can adopt various coordination modes depending on the specific ligand structure and reaction conditions [10] [11]. Crystallographic studies have revealed that carboxylate coordination typically occurs through bridging or chelating modes, with the magnitude of the difference between antisymmetric and symmetric carboxylate stretching frequencies providing diagnostic information about the coordination mode [12].

| Ligand Type | Coordination Mode | Typical Bond Lengths (Å) | Geometry | Reference |

|---|---|---|---|---|

| Amino Acids | N,O-bidentate | Sn-N: 2.2-2.4, Sn-O: 2.0-2.2 | Trigonal bipyramidal | [4] [5] |

| Pyrazine | N-monodentate | Sn-N: 2.68-2.96 | Octahedral/Trigonal bipyramidal | [6] [7] |

| Dithiocarbamates | S,S-bidentate | Sn-S: 2.4-2.7 | Trigonal bipyramidal | [8] [9] |

| Carboxylates | O,O-bidentate | Sn-O: 2.0-2.3 | Variable | [10] [11] |

Advanced Crystallographic and Spectroscopic Studies

The structural characterization of diphenyltin dichloride through advanced crystallographic and spectroscopic methods has provided fundamental insights into its molecular geometry and electronic properties. Single-crystal X-ray diffraction studies represent the cornerstone of structural understanding, revealing precise details about bond lengths, angles, and intermolecular interactions [13].

The crystal structure of diphenyltin dichloride belongs to the triclinic system with space group P-1, containing four molecules in the unit cell [13]. The unit cell parameters have been precisely determined: a = 15.905 angstroms, b = 9.367 angstroms, c = 9.034 angstroms, with angles α = 76.89 degrees, β = 93.21 degrees, and γ = 94.78 degrees [13]. The structure determination achieved excellent refinement with a final R-factor of 0.040, indicating high-quality structural data [13].

The molecular geometry around the tin center in diphenyltin dichloride approximates tetrahedral coordination, with mean bond distances of Sn-Cl = 2.346 angstroms and Sn-C = 2.114 angstroms [13]. The valence angles deviate from ideal tetrahedral geometry, with Cl-Sn-Cl = 100 degrees, Cl-Sn-C = 107 degrees, and C-Sn-C = 125.5 degrees [13]. These angular distortions reflect the steric influence of the bulky phenyl groups and electronic effects associated with the tin-chlorine bonds.

Nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding the solution-state behavior of diphenyltin dichloride. Tin-119 nuclear magnetic resonance represents a particularly powerful technique for characterizing organotin compounds, with chemical shifts providing information about coordination number and electronic environment [8] [14]. The chemical shifts of diphenyltin groups in various solvents demonstrate that these compounds exist as monomeric species in solution, regardless of their solid-state structure [14].

Proton nuclear magnetic resonance studies reveal characteristic patterns for the phenyl groups, with chemical shifts appearing in the range of 7.27-8.07 parts per million as complex multiplets due to deshielding effects upon complexation [8]. The integration patterns and coupling constants provide additional structural confirmation, with two-bond coupling constants between tin-119 and protons offering insights into coordination geometry [8].

Infrared spectroscopy serves as a routine but essential characterization tool, providing information about functional group coordination and molecular vibrations. The stretching frequencies of tin-carbon bonds typically appear in the region of 200-300 wavenumbers, while tin-chlorine stretches occur at lower frequencies [8] [15]. Changes in these characteristic frequencies upon ligand coordination provide valuable information about structural modifications and coordination modes.

Mössbauer spectroscopy offers unique insights into the electronic environment of tin atoms, particularly regarding coordination number and symmetry. Studies comparing solid-state and solution-phase behavior have revealed discrepancies between techniques, with Mössbauer spectroscopy sometimes failing to distinguish multiple tin environments that are clearly resolved by nuclear magnetic resonance [6] [7]. These observations highlight the complementary nature of different spectroscopic approaches in providing complete structural characterization.

Advanced crystallographic studies of diphenyltin complexes have revealed remarkable structural diversity depending on the coordinating ligands. Pyrazine adducts demonstrate the formation of layered structures with alternating polymeric chains and discrete molecular units [6] [7]. The polymeric chains contain six-coordinate tin centers with abnormally long tin-nitrogen bonds, while the discrete units feature five-coordinate tin with shorter coordination bonds [6] [7].

The crystallographic data for various diphenyltin complexes demonstrate the influence of ligand structure on overall molecular architecture. Dithiocarbamate complexes typically adopt distorted trigonal bipyramidal geometries with the dithiocarbamate ligand coordinating asymmetrically [16] [8]. The asymmetric coordination results in significantly different tin-sulfur bond lengths within the same chelate ring, reflecting the electronic preferences of the tin center.

| Analytical Technique | Key Parameters | Typical Values | Structural Information | Reference |

|---|---|---|---|---|

| X-ray Crystallography | Bond lengths, angles | Sn-Cl: 2.346 Å, Sn-C: 2.114 Å | Molecular geometry | [13] |

| ¹¹⁹Sn NMR | Chemical shifts | -100 to -200 ppm | Coordination environment | [8] [14] |

| ¹H NMR | Chemical shifts, coupling | 7.27-8.07 ppm (Ph) | Ligand coordination | [8] |

| IR Spectroscopy | Vibrational frequencies | 200-300 cm⁻¹ (Sn-C) | Functional groups | [8] [15] |

| Mössbauer Spectroscopy | Isomer shift, quadrupole splitting | Variable | Electronic environment | [6] [7] |

Antitumor and Antimicrobial Activity

Diphenyltin dichloride demonstrates significant biological activity across multiple therapeutic domains, with particularly noteworthy antitumor and antimicrobial properties. The compound exhibits a broad spectrum of cytotoxic effects against various human cancer cell lines, establishing its potential as an anticancer metallodrug [1].

Antitumor Activity

The antitumor properties of diphenyltin dichloride have been extensively documented across diverse cancer cell lines. In a comprehensive study evaluating organotin diallyldithiocarbamate compounds, diphenyltin dichloride demonstrated potent cytotoxicity against human colon adenocarcinoma cells (HT-29) with an inhibitory concentration fifty percent (IC50) value of 2.36 μM [2]. When compared to its triphenyltin counterpart, which exhibited an IC50 of 0.39 μM, diphenyltin dichloride showed moderate but clinically relevant anticancer activity [2].

Research investigating ciprofloxacin conjugates with diphenyltin dichloride revealed enhanced anticancer properties when the compound was complexed with bioactive ligands. The stereoisomer cis-[Ph2Sn(CIP)2] (CIPTIN) demonstrated superior activity against multiple bacterial strains compared to the parent diphenyltin dichloride compound [3]. This enhancement suggests that ligand coordination can significantly modulate the biological activity of diphenyltin dichloride.

Table 1: Cytotoxicity of Diphenyltin Dichloride Compounds Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Exposure Time | Reference |

|---|---|---|---|---|

| Diphenyltin diallyldithiocarbamate | HT-29 | 2.36 | 24 hours | [2] |

| Diphenyltin Schiff base complex | Huh7 | 8.0 | 48 hours | [1] |

| Diphenyltin Schiff base complex | Du145 | 12.6 | 48 hours | [1] |

| Diphenyltin polyether amine | L929 | 40.0 | 7 days | [4] |

| Diphenyltin polyether amine | 143 | 8.0 | 7 days | [4] |

The structure-activity relationship analysis indicates that diphenyltin compounds generally demonstrate higher antitumor activity than their mono-phenyl analogs but lower activity compared to triphenyltin derivatives [5] [2]. This trend reflects the established hierarchy of organotin toxicity: R3Sn+ > R2Sn2+ > RSn3+, where increasing substitution enhances biological activity [6].

In RNA-targeted anticancer studies, diphenyltin Schiff base complexes showed selective cytotoxicity against liver cancer cells (Huh7) with an LC50 value of 8.0 μM, while demonstrating reduced toxicity toward normal prostate epithelial cells [1]. This selectivity profile suggests potential for therapeutic applications with minimized off-target effects.

Antimicrobial Activity

Diphenyltin dichloride exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound demonstrates significant antibacterial activity with minimum inhibitory concentration (MIC) values varying depending on the target organism and experimental conditions.

Studies evaluating diphenyltin dichloride against Pseudomonas aeruginosa and Bacillus subtilis revealed concentration-dependent inhibitory effects [7]. The triphenyltin derivative showed superior antimicrobial activity compared to diphenyltin dichloride, consistent with the general trend of increased toxicity with higher phenyl substitution [8].

Table 2: Antimicrobial Activity of Diphenyltin Dichloride Complexes

| Compound | Microorganism | MIC (μM) | Activity Type | Reference |

|---|---|---|---|---|

| Diphenyltin ciprofloxacin | P. aeruginosa | 0.741 ± 0.035 | Bactericidal | [3] |

| Diphenyltin ciprofloxacin | E. coli | 0.301 ± 0.062 | Bactericidal | [3] |

| Diphenyltin ciprofloxacin | S. aureus | 1.179 ± 0.083 | Bactericidal | [3] |

| Diphenyltin ciprofloxacin | S. epidermidis | 0.255 ± 0.041 | Bactericidal | [3] |

| Diphenyltin dichloride | Mixed aerobic bacteria | >100 | Biocidal | [9] |

The ciprofloxacin-diphenyltin conjugate (CIPTIN) demonstrated remarkable antimicrobial enhancement, showing 1.2 to 4.2-fold stronger activity than free ciprofloxacin against both Gram-negative and Gram-positive bacteria [3]. The compound achieved bactericidal classification with MBC/MIC ratios between 1.08 and 2.62 [3].

Mechanistic studies reveal that diphenyltin dichloride exerts antimicrobial effects through multiple pathways, including cell membrane disruption, enzyme inhibition, and interference with bacterial metabolic processes [8]. The lipophilic nature of the phenyl groups facilitates cellular penetration, while the electrophilic tin center interacts with nucleophilic sites on bacterial cell components [8].

Reproductive and Developmental Toxicity

Diphenyltin dichloride exhibits significant reproductive and developmental toxicity, with effects manifesting across multiple stages of reproductive processes. The compound demonstrates particular sensitivity during early pregnancy and critical developmental windows.

Early Pregnancy Effects

Comprehensive reproductive toxicity studies in rats have demonstrated that diphenyltin dichloride administration during early pregnancy results in dose-dependent adverse outcomes. Following successful mating, female rats administered diphenyltin dichloride at doses ranging from 4.1 to 33.0 mg/kg during days 0-3 or 4-7 of pregnancy showed significant reproductive impairment [10].

The pregnancy rate decreased significantly following administration on days 0-3 at 24.8 mg/kg and on days 4-7 at 33.0 mg/kg [10]. Preimplantation loss increased substantially at doses of 16.5 mg/kg and above when administered during days 0-3, and at 33.0 mg/kg during days 4-7 [10].

Table 3: Reproductive Toxicity Parameters of Diphenyltin Dichloride in Rats

| Dose (mg/kg) | Administration Period | Pregnancy Rate Reduction | Preimplantation Loss Increase | Reference |

|---|---|---|---|---|

| 16.5 | Days 0-3 | No significant change | Significant increase | [10] |

| 24.8 | Days 0-3 | Significant decrease | Significant increase | [10] |

| 33.0 | Days 4-7 | Significant decrease | Significant increase | [10] |

| 33.0 | Days 4-7 | - | Postimplantation loss increase | [10] |

Mechanistic Basis of Reproductive Toxicity

The reproductive toxicity of diphenyltin dichloride appears to be mediated through disruption of progesterone-dependent processes. Research has demonstrated that the compound suppresses uterine decidualization correlated with significant reductions in serum progesterone levels [11].

In pseudopregnant rats, diphenyltin dichloride administration at doses of 16.5 and 24.8 mg/kg resulted in decreased uterine weight, indicating impaired decidual response [11]. Serum progesterone levels showed significant reductions at the same dose levels, establishing a clear correlation between hormonal disruption and reproductive outcomes [11].

Notably, progesterone supplementation provided protection against diphenyltin dichloride-induced preimplantation embryonic loss, with treated groups showing significantly higher pregnancy rates and implantation numbers compared to diphenyltin dichloride alone [11]. This finding confirms the role of progesterone deficiency in the compound's reproductive toxicity mechanism.

Developmental Toxicity

While specific developmental toxicity data for diphenyltin dichloride is limited, related diorganotin compounds demonstrate similar developmental effects. Safety data sheets classify diphenyltin dichloride under reproductive toxicity category 2, indicating suspected effects on fertility or the unborn child [12] [13].

The compound's classification as an endocrine-disrupting chemical suggests potential for developmental effects through interference with hormonal signaling pathways critical for fetal development [14]. The timing of exposure appears crucial, with earlier gestational periods showing greater sensitivity to diphenyltin dichloride effects [10].

Environmental Toxicity and Ecotoxicological Impact

Diphenyltin dichloride presents significant environmental toxicity concerns across multiple ecological compartments, with particular impacts on aquatic ecosystems and microbial communities.

Aquatic Toxicity

The compound demonstrates substantial toxicity to aquatic organisms, with effects documented across multiple trophic levels. Comparative toxicity studies in rainbow trout revealed that diphenyltin dichloride showed intermediate toxicity among organotin compounds, with no-observable-effect concentrations (NOEC) of 160 nM corresponding to 60 parts per billion [15].

Table 4: Aquatic Toxicity of Diphenyltin Dichloride and Related Organotins

| Compound | Test Species | NOEC/LC50 | Duration | Effect | Reference |

|---|---|---|---|---|---|

| Diphenyltin dichloride | Rainbow trout | 160 nM (NOEC) | 110 days | No observable effects | [15] |

| Diphenyltin dichloride | Rainbow trout | 800 nM | 110 days | Tail melanization | [15] |

| Triphenyltin chloride | Deep-sea fish | Up to 1430 ng/g | Chronic | Bioaccumulation | [16] |

| Organotin compounds | Freshwater bacteria | 3-10 mM | 56 days | Growth inhibition | [9] |

The compound exhibits bioaccumulation potential in aquatic food webs, with phenyltin compounds showing higher persistence than butyltin analogs [16]. Deep-sea fish collected from the Northwestern Mediterranean contained significant phenyltin residues, with triphenyltin concentrations reaching up to 1430 ng/g wet weight, indicating long-range transport and persistence in marine environments [16].

Microbial Ecosystem Effects

Diphenyltin dichloride exerts significant toxic pressure on microbial communities, which form the foundation of aquatic ecosystem functioning. Research conducted in River Benue demonstrated concentration-dependent toxicity to aerobic bacteria populations [9].

At initial concentrations of 3 mM, diphenyltin dichloride caused substantial reduction in bacterial viability over a 56-day exposure period. Of the initial bacterial count of 47.2 × 10², only 1.8 × 10¹ (0.38%) survived exposure to 7 mM concentration, while no bacteria survived 10 mM exposure [9].

The compound's biocidal effects significantly impacted bacterial degradation capacity. During the initial two weeks when bacterial populations were higher, chemical degradation reached 40.29%, but declined to only 11.49% during the final two weeks when bacterial populations had been reduced by the compound's toxic effects [9].

Biodegradation and Environmental Persistence

Diphenyltin dichloride undergoes slow biodegradation in aquatic environments, primarily through microbial metabolism. Stenotrophomonas species (29.6% of degrading population) emerged as the dominant bacterial group capable of diphenyltin dichloride degradation, followed by Comamonas species (9.31%) and Microbacterium species (8.41%) [9].

Table 5: Bacterial Species Involved in Diphenyltin Dichloride Degradation

| Bacterial Species | Population Percentage | Degradation Role | Reference |

|---|---|---|---|

| Stenotrophomonas spp. | 29.6% | Primary degrader | [9] |

| Comamonas spp. | 9.31% | Secondary degrader | [9] |

| Microbacterium spp. | 8.41% | Metabolic contributor | [9] |

| Pseudomonas viridiflava | 4.18% | Metabolic contributor | [9] |

| Stenotrophomonas geniculata | 3.46% | Specialized degrader | [9] |

The degradation process follows a progressive dealkylation pathway, where diphenyltin dichloride serves as an intermediate product in the environmental breakdown of triphenyltin compounds [17]. This positioning in the degradation hierarchy means that diphenyltin dichloride can accumulate as a persistent intermediate, maintaining toxicity for extended periods.

Environmental half-lives of diphenyltin dichloride depend on pH, sunlight exposure, and microbial activity. Unlike tributyltin compounds that persist for decades in sediments, diphenyltin dichloride degrades more rapidly but still poses significant risks to aquatic ecosystems during its environmental residence time .

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (93.62%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (93.62%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (82.98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard